2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
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Overview
Description
2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the reaction of thiomorpholine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound produced .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride
- (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Uniqueness
2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClNO2S |
---|---|
Molecular Weight |
261.77 g/mol |
IUPAC Name |
2-benzyl-1,4-thiazinane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14)7-6-12-9-11(15)8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H |
InChI Key |
FZVLJHUONAUNDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(CN1)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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